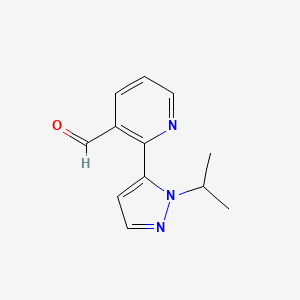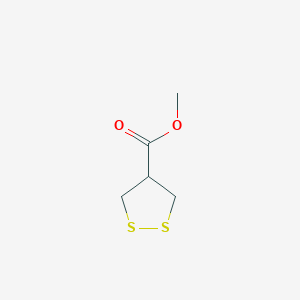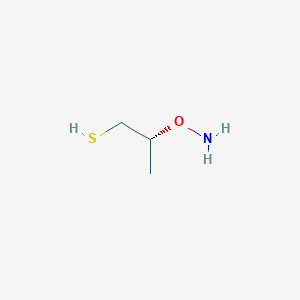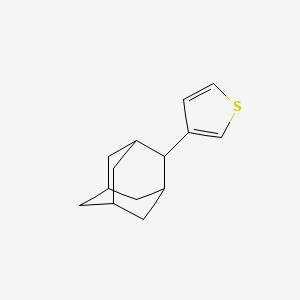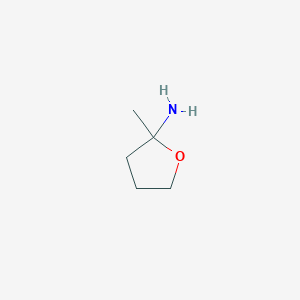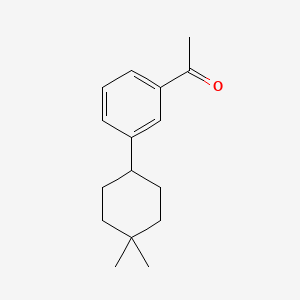![molecular formula C28H44O4 B12844863 (R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a highly specific stereochemistry. This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene ring structure. It is often studied for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Formation of the Core Structure: The cyclopenta[a]phenanthrene core is constructed through a series of cyclization reactions.
Functional Group Modifications: Introduction of the ethylidene group, hydroxyl group, and other functional groups through selective reactions such as alkylation, oxidation, and reduction.
Esterification: The final step involves esterification to introduce the ethyl pentanoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: Various nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various steroid derivatives.
Study of Stereochemistry: Its complex stereochemistry makes it a model compound for studying stereochemical effects in reactions.
Biology
Hormonal Studies: Investigated for its potential hormonal activities and interactions with steroid receptors.
Enzyme Inhibition: Studied as a potential inhibitor of enzymes involved in steroid metabolism.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Biotechnology: Used in the production of steroid-based bioproducts.
Mechanism of Action
The mechanism of action of ®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved may include:
Steroid Hormone Receptor Pathways: Binding to receptors like estrogen or androgen receptors.
Enzyme Inhibition: Inhibiting enzymes involved in steroid biosynthesis or metabolism.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural steroid hormone with a similar core structure but different functional groups.
Estradiol: Another steroid hormone with a similar ring structure but distinct functional groups and biological activities.
Corticosteroids: A class of steroids with similar core structures but different functional groups and therapeutic uses.
Uniqueness
®-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H44O4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
ethyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H44O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h6,17-18,20-23,25,29H,7-16H2,1-5H3/b19-6+/t17-,18-,20-,21+,22+,23+,25+,27-,28-/m1/s1 |
InChI Key |
UIZPQBGXOSLNML-VSAVVYFVSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)/C(=C/C)/[C@H]4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CCOC(=O)CCC(C)C1CCC2C1(CCC3C2C(=O)C(=CC)C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
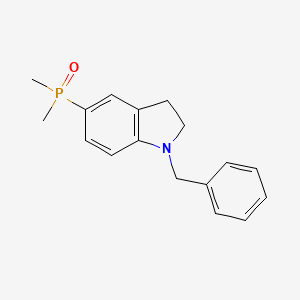
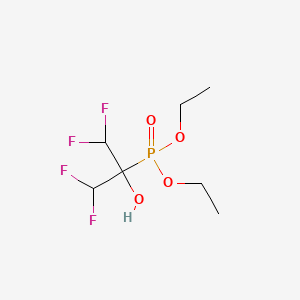
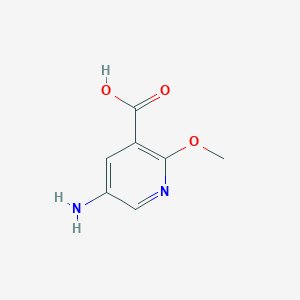
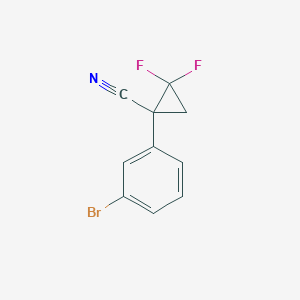
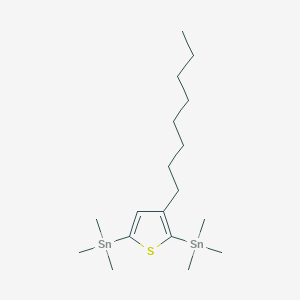
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
